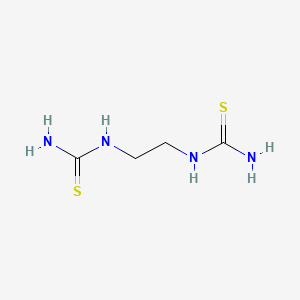
1,1'-Ethylenebis(2-thiourea)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, N,N’'-1,2-ethanediylbis- is an organosulfur compound with the molecular formula C4H10N4S2. It is a derivative of thiourea, where two thiourea molecules are linked by an ethylene bridge. This compound is known for its diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiourea, N,N’'-1,2-ethanediylbis- can be synthesized through the reaction of ethylenediamine with thiourea under controlled conditions. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or water, at elevated temperatures. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of thiourea, N,N’'-1,2-ethanediylbis- often involves the use of large-scale reactors where ethylenediamine and thiourea are combined under optimized conditions to maximize yield and purity. The process may include additional steps such as filtration, drying, and packaging to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Thiourea, N,N’'-1,2-ethanediylbis- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: It can be reduced to form thiols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions, such as room temperature to slightly elevated temperatures, and in solvents like water, ethanol, or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiourea, N,N’'-1,2-ethanediylbis- can yield disulfides, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Thiourea, N,N’'-1,2-ethanediylbis- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to prepare various sulfur-containing compounds.
Biology: It has been studied for its potential biological activities, including antibacterial, antioxidant, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes and pathways.
Industry: It is used in the production of polymers, dyes, and other materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of thiourea, N,N’'-1,2-ethanediylbis- involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, its sulfur-containing structure allows it to participate in redox reactions, which can modulate cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound, thiourea, has a similar structure but lacks the ethylene bridge.
Urea: Structurally similar to thiourea but contains an oxygen atom instead of sulfur.
Selenourea: Similar to thiourea but contains selenium instead of sulfur.
Uniqueness
Thiourea, N,N’'-1,2-ethanediylbis- is unique due to its ethylene bridge, which imparts distinct chemical and physical properties. This structural feature allows it to form more stable complexes and participate in a wider range of chemical reactions compared to its analogs .
Properties
CAS No. |
10017-49-9 |
|---|---|
Molecular Formula |
C4H10N4S2 |
Molecular Weight |
178.3 g/mol |
IUPAC Name |
2-(carbamothioylamino)ethylthiourea |
InChI |
InChI=1S/C4H10N4S2/c5-3(9)7-1-2-8-4(6)10/h1-2H2,(H3,5,7,9)(H3,6,8,10) |
InChI Key |
KQSYQIXJOJSMIH-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC(=S)N)NC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-(3-chloro-4-fluorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12143481.png)

![N-(2-bromo-4-methylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12143492.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12143495.png)


![2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4-methylphen yl)acetamide](/img/structure/B12143526.png)
![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12143527.png)
![(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12143533.png)
![5-(3-ethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12143535.png)



![N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-phenylacetamide](/img/structure/B12143552.png)
